

A Cross-Study Comparison of the Seizure Liability of PF-06827443

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Compound of Interest

Compound Name: PF-06827443

Cat. No.: B11932027

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This guide provides an objective comparison of the seizure liability of **PF-06827443**, a muscarinic M1 receptor positive allosteric modulator (PAM), with other relevant compounds. The information is compiled from preclinical studies to assist in the evaluation of potential neurological adverse effects.

Executive Summary

PF-06827443 has demonstrated a potential for seizure liability in preclinical animal models. This proconvulsive activity is linked to its potent M1 receptor agonism, a characteristic shared by other M1 PAMs such as MK-7622 and PF-06764427. In contrast, M1 PAMs with low or no intrinsic agonist activity, like VU0453595 and VU0486846, exhibit a significantly lower risk of inducing seizures. This comparison underscores the critical role of the degree of M1 receptor agonism in the seizure liability of this class of compounds.

Data Presentation

The following table summarizes the seizure liability of **PF-06827443** and comparator compounds in preclinical studies.

Compound	Class	Species	Dose (mg/kg)	Route	Seizure Observation	Maximum Racine Score	Reference
PF-06827443	M1 PAM with Agonist Activity	Mouse	100	i.p.	Behavioral convulsions observed.	3	[1]
Dog	Not specified	Not specified	Severe seizures reported.	Not specified	[1]		
MK-7622	M1 PAM with Agonist Activity	Mouse	30	i.p.	Robust convulsions observed.	5	[2]
100	i.p.	Robust convulsions observed.	5	[2]			
PF-06764427	M1 PAM with Agonist Activity	Mouse	30	i.p.	Seizure activity observed.	Not specified	[3]
VU0453595	M1 PAM (low/no agonist activity)	Mouse	up to 100	i.p.	No overt adverse effects or behavioral convulsions.	0	[2][4]

VU04868 46	M1 PAM (low/no agonist activity)	Mouse	up to 100	i.p.	Devoid of seizure liability.	0	[1][5]
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Experimental Protocols

The assessment of seizure liability for these compounds primarily involved in vivo studies in rodents, with behavioral convulsions scored using the Racine scale.

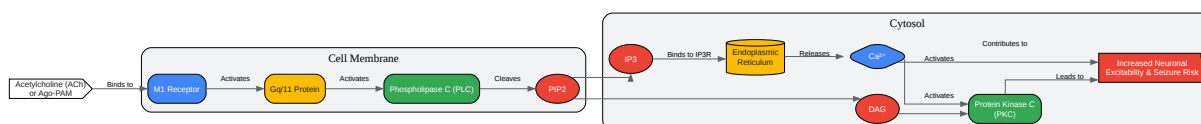
Drug-Induced Seizure Assessment in Mice

- Animal Model: C57Bl6/j mice are commonly used.[2] Studies may also utilize M1 receptor knockout mice to confirm the mechanism of seizure induction.[2]
- Drug Administration: Compounds are typically formulated in a vehicle such as 10% Tween 80 and administered via intraperitoneal (i.p.) injection.[2]
- Observation: Following administration, animals are observed continuously for a period of up to 3 hours for behavioral manifestations of seizures.[2]
- Seizure Scoring (Racine Scale): The severity of seizures is quantified using a modified Racine scale.[2][6][7] The classical stages are:
 - Stage 1: Mouth and facial movements.
 - Stage 2: Head nodding.
 - Stage 3: Forelimb clonus.
 - Stage 4: Rearing with forelimb clonus.
 - Stage 5: Rearing and falling with forelimb clonus.[8]
 - Note: Some studies may use a modified scale with additional stages to capture more severe tonic-clonic seizures.[6][7]

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor, which is implicated in the seizure liability of ago-PAMs.

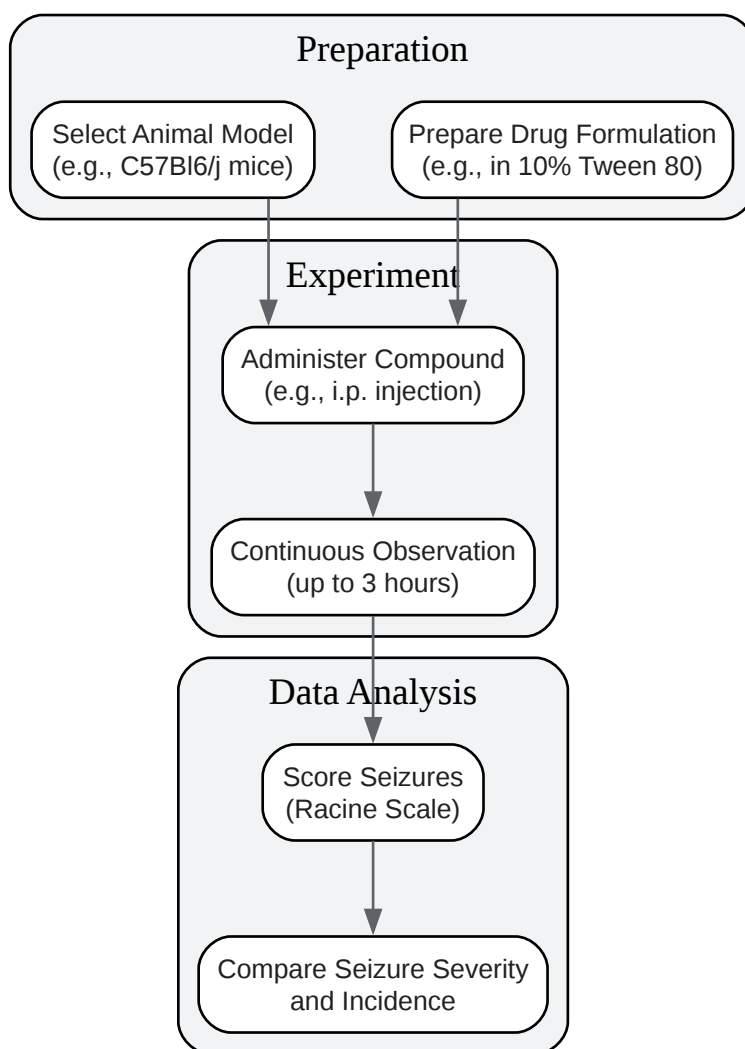


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Caption: M1 muscarinic receptor signaling pathway.

Experimental Workflow for Seizure Liability Assessment

The following diagram outlines the typical workflow for assessing the seizure liability of a compound in a preclinical setting.



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